N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide
Description
N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Properties
IUPAC Name |
N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-3-15(2)10-19(6-7-21-15)14(20)18-12-8-16-13(17-9-12)11-4-5-11/h8-9,11H,3-7,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUJEAPDHJPFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C(=O)NC2=CN=C(N=C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate precursors, such as 2-cyclopropyl-5-aminopyrimidine, with suitable reagents under controlled conditions.
Introduction of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with 2-ethyl-2-methylmorpholine-4-carboxylic acid or its derivatives.
Final Coupling: The final step involves coupling the pyrimidine and morpholine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Scientific Research Applications
N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidine Derivatives: These compounds have structural similarities and are studied for their potential therapeutic applications.
Uniqueness
N-(2-cyclopropylpyrimidin-5-yl)-2-ethyl-2-methylmorpholine-4-carboxamide is unique due to its specific combination of the pyrimidine and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
